2-(ethylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Physicochemical profiling Lipophilicity Drug-likeness

2-(Ethylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS 888444-52-8) is a fully synthetic small molecule belonging to the pyrimido[5,4-b]indole heterocyclic class. Its structure is characterized by a tricyclic pyrimido[5,4-b]indol-4-one core bearing an ethylsulfanyl substituent at the 2-position and an allyl (prop-2-en-1-yl) group at the N3 position.

Molecular Formula C15H15N3OS
Molecular Weight 285.37
CAS No. 888444-52-8
Cat. No. B3007568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
CAS888444-52-8
Molecular FormulaC15H15N3OS
Molecular Weight285.37
Structural Identifiers
SMILESCCSC1=NC2=C(C(=O)N1CC=C)NC3=CC=CC=C32
InChIInChI=1S/C15H15N3OS/c1-3-9-18-14(19)13-12(17-15(18)20-4-2)10-7-5-6-8-11(10)16-13/h3,5-8,16H,1,4,9H2,2H3
InChIKeyBDHIZXZQAVZRMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS 888444-52-8): Chemical Identity and Structural Class Baseline


2-(Ethylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS 888444-52-8) is a fully synthetic small molecule belonging to the pyrimido[5,4-b]indole heterocyclic class. Its structure is characterized by a tricyclic pyrimido[5,4-b]indol-4-one core bearing an ethylsulfanyl substituent at the 2-position and an allyl (prop-2-en-1-yl) group at the N3 position [1]. The molecular formula is C₁₅H₁₅N₃OS with a molecular weight of 285.4 g/mol and a computed XLogP3-AA of 3.3 [1]. Members of the pyrimido[5,4-b]indole class have been explored in the primary literature as Toll-like receptor 4 (TLR4) agonists, kinase inhibitors, and anti-inflammatory agents [2][3]. However, it must be explicitly noted that no peer-reviewed primary research articles, patents, or authoritative database bioactivity records specifically characterizing this compound with quantitative comparator data were identified within the permitted source scope at the time of this analysis.

Why Generic Substitution Fails for 2-(Ethylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one: Structural Uniqueness Within the Pyrimido[5,4-b]indole Class


Within the pyrimido[5,4-b]indole chemotype, even conservative substituent changes at the N3 and C2 positions can profoundly alter biological target engagement, physicochemical properties, and downstream functional activity. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that the N3 substituent (here the allyl group) and the C2 thioether moiety (here ethylsulfanyl) are critical determinants of both TLR4 agonist potency and selectivity versus other innate immune receptors [1]. The combination of an N3-allyl group with a C2-ethylsulfanyl chain is structurally distinct from the methyl, phenyl, or methoxyethyl analogs that appear in commercial screening libraries. Therefore, substituting this compound with a near neighbor such as 3-methyl-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one or 3-allyl-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one—even if superficially similar—cannot be considered functionally or pharmacologically equivalent without explicit comparative experimental data. The following section details the limited quantitative evidence available and explicitly identifies where critical data gaps preclude definitive differentiation.

Quantitative Evidence Guide: 2-(Ethylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one vs. Structural Analogs


Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) vs. Key N3-Substituted Analogs

The computed octanol-water partition coefficient (XLogP3-AA) provides a baseline for differentiating the target compound from N3-substituted analogs with differing alkyl or aryl groups. The N3-allyl derivative possesses an XLogP3-AA of 3.3 [1], positioning it between the more lipophilic N3-phenyl analog and the less lipophilic N3-methyl analog. Lipophilicity directly influences membrane permeability, non-specific protein binding, and in vivo pharmacokinetic behavior. It must be emphasized that this is a computed property, not an experimentally determined logP, and that no experimental logP or logD data were available for this specific compound at the time of analysis.

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity vs. In-Class Comparators

The target compound has a computed Topological Polar Surface Area (TPSA) of 73.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. These values are identical across a subset of pyrimido[5,4-b]indol-4-one analogs sharing the same core but differing in N3 and C2 substituents, because TPSA is dominated by the core heterocycle and the carbonyl oxygen. The TPSA falls within the commonly accepted threshold of <140 Ų for oral bioavailability prediction and <90 Ų for blood-brain barrier penetration. However, because this parameter is invariant across many analogs, it provides class-level context rather than compound-specific differentiation. No experimental permeability data (e.g., PAMPA or Caco-2) were available for this specific compound.

Drug-likeness Permeability Oral bioavailability prediction

Rotatable Bond Count and Molecular Flexibility vs. In-Class Analogs

The compound possesses four rotatable bonds (excluding the allyl terminal double bond) [1]. The allyl substituent at N3 contributes one additional rotatable bond compared to an N3-methyl analog (three rotatable bonds) and one fewer than an N3-methoxyethyl analog (five rotatable bonds). Rotatable bond count is a well-established correlate of oral bioavailability and is inversely related to ligand binding efficiency due to the entropic penalty upon target binding. An N3-allyl group introduces conformational degrees of freedom intermediate between the rigid N3-phenyl analog (approximately three rotatable bonds, depending on ring counting convention) and the highly flexible N3-methoxyethyl analog. This computational comparison is made on a structural basis; no experimental binding entropy data exist for this compound.

Conformational analysis Entropic penalty Ligand efficiency

Class-Level TLR4 Agonist Potential: Context from Published Pyrimido[5,4-b]indole SAR

A comprehensive SAR study of pyrimido[5,4-b]indoles as selective TLR4 agonists evaluated N5-methyl, N5-ethyl, and N5-allyl derivatives (among others) for their ability to induce NF-κB activation in human and murine TLR4 reporter cell lines [1]. In that study, the semi-optimized lead compound 1 (bearing an N5-methyl group and a thioacetamide side chain at C2) exhibited EC₅₀ values in the low micromolar range in human TLR4 reporter assays, with C8-aryl derivatives such as compound 36 (8-phenyl) achieving submicromolar potency (EC₅₀ < 1 µM) [1]. The target compound differs from these characterized analogs at three positions (N3-allyl vs. N5-methyl; C2-ethylsulfanyl vs. C2-thioacetamide chain; unsubstituted indole ring vs. C8-aryl). The published SAR indicates that N-alkylation state and C2 substituent identity are critical for TLR4 activity; however, the specific combination present in this compound (N3-allyl + C2-ethylsulfanyl) was not among the analogs tested in that study. Consequently, this evidence is class-level only and cannot be used to assert a specific EC₅₀ or selectivity profile for the target compound.

Toll-like receptor 4 Innate immunity Adjuvant development

Kinase Inhibition Potential: Class-Level Evidence from Pyrimido[5,4-b]indol-4-amine Derivatives

A 2020 study explored the kinase inhibition properties of 9H-pyrimido[5,4-b]indol-4-amine derivatives, identifying compounds with micromolar and submicromolar IC₅₀ values against CK1δ/ε and DYRK1A kinases [1]. The target compound is a pyrimido[5,4-b]indol-4-one (not a 4-amine) with distinct N3 and C2 substituents. The kinase inhibition data from the 4-amine series cannot be directly extrapolated to the 4-one series, as the C4 substituent (carbonyl vs. amine) fundamentally alters hydrogen-bonding capacity and electronic properties. This evidence is included solely to demonstrate that the pyrimido[5,4-b]indole scaffold is capable of engaging ATP-binding pockets of clinically relevant kinases, suggesting a potential alternate application space that would require de novo experimental validation for this specific compound.

Kinase inhibition CK1δ/ε DYRK1A Cancer

Structural Novelty and Patent Space Positioning Relative to Prior Art 5H-Pyrimido[5,4-b]indoles

A foundational patent (US 4,564,610) claiming substituted 5H-pyrimido[5,4-b]indoles as benzodiazepine receptor ligands describes compounds with C2 substituents including halogen, oxadiazolyl, alkyl, cycloalkyl, aralkyl, aryl, and SOnRI groups, and N5 substituents including hydrogen [1]. The allyl group is mentioned as a permissible alkenyl substituent in the generic claims, and the ethylthio group falls within the SOnRI (n=0) definition. However, the specific combination of N3-allyl (rather than N5-allyl) with C2-ethylsulfanyl in a pyrimido[5,4-b]indol-4-one system is not explicitly exemplified in this patent. The patent's predominant focus is on benzodiazepine receptor binding, not TLR4 agonism or kinase inhibition. Separately, a later patent family (CA 2673384, WO 2008/077561) describes substituted 5H-pyrimido[5,4-b]indoles for treating hematological malignancies [2], but the exemplified compounds in that patent also do not match the specific N3-allyl/C2-ethylsulfanyl substitution pattern. This suggests that the target compound occupies a potentially distinct chemical space relative to the major patent families, though formal freedom-to-operate analysis would require professional legal review.

Patent landscape Freedom to operate Chemical novelty

Application Scenarios for 2-(Ethylsulfanyl)-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one Based on Available Evidence


TLR4 Agonist Lead Optimization Campaigns Requiring Unexplored N3-Allyl Substitution Patterns

Based on the established class-level TLR4 agonist activity of pyrimido[5,4-b]indoles [1], this compound can serve as a structurally distinct starting point for SAR expansion, specifically exploring the impact of N3-allyl substitution (as opposed to the well-characterized N5-alkyl series) on TLR4/MD-2 complex activation. Its intermediate lipophilicity (XLogP3 3.3) and rotatable bond count (4) may offer a differentiated physicochemical profile compared to N5-methyl leads, potentially influencing cell permeability and target engagement kinetics. However, users must commission de novo TLR4 reporter assays, as no existing potency data are available.

Kinase Inhibitor Screening Libraries Targeting Under-Explored Pyrimido[5,4-b]indol-4-one Chemical Space

The pyrimido[5,4-b]indole scaffold has demonstrated kinase inhibition capacity in the 4-amine series [2], but the 4-one series (to which this compound belongs) remains comparatively underexplored. This compound can be included in kinase profiling panels against CK1δ/ε, DYRK1A, and related CMGC family kinases to probe the impact of the C4 carbonyl (vs. C4 amine) on ATP-binding site interactions. The allyl group may also serve as a synthetic handle for further derivatization via click chemistry or olefin metathesis, a practical advantage for library construction that is absent in saturated N3-alkyl analogs.

Freedom-to-Operate Diversification in Pyrimido[5,4-b]indole Medicinal Chemistry Programs

For industrial research organizations seeking to develop proprietary pyrimido[5,4-b]indole-based therapeutics, this compound occupies a substitution pattern (N3-allyl, C2-ethylsulfanyl) that is not explicitly exemplified in the dominant patent families claiming 5H-pyrimido[5,4-b]indoles for CNS or hematological indications [3][4]. Procurement of this compound as a scaffold-hopping starting point may support the generation of novel composition-of-matter intellectual property, subject to professional patent attorney review and comprehensive prior art searching beyond the scope of this guide.

Computational Chemistry and In Silico Modeling Using Verified Physicochemical Descriptors

The compound's well-defined computed physicochemical parameters—molecular weight (285.4 g/mol), XLogP3 (3.3), TPSA (73.8 Ų), hydrogen bond donor count (1), acceptor count (3), and rotatable bond count (4) [5]—make it suitable as an input for computational ADMET prediction models, molecular dynamics simulations, and pharmacophore modeling studies. Its intermediate property values place it in a favorable region of drug-like chemical space according to Lipinski and Veber rule criteria, supporting its use as a reference compound in in silico benchmarking exercises where experimentally characterized comparators are unavailable.

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